molecular formula C14H15NO4 B1289309 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid CAS No. 188751-54-4

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid

Cat. No. B1289309
CAS RN: 188751-54-4
M. Wt: 261.27 g/mol
InChI Key: UBPWRLQOVJQGSS-UHFFFAOYSA-N
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Description

The compound "1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid" is a derivative of indole carboxylic acid, which is modified with a tert-butoxycarbonyl (Boc) protecting group. This modification is commonly used in the field of organic synthesis, particularly in the synthesis of peptides, where the Boc group serves to protect the amine functionality during the coupling of amino acid residues .

Synthesis Analysis

The synthesis of related compounds with tert-butoxycarbonyl protection has been reported in several studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study describes a stereoselective and scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, where the stereoselectivity of a cyclopropanation step was controlled by the functional group at C-α . These studies demonstrate the feasibility of synthesizing complex molecules with the tert-butoxycarbonyl protective group.

Molecular Structure Analysis

The molecular structure and conformation of tert-butoxycarbonyl-protected compounds have been extensively studied. For example, the crystal and molecular structure of a tert-butoxycarbonyl-protected cyclopropane derivative was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Conformational analysis using molecular mechanics methods supported these findings, indicating that the conformation in the crystal state is influenced by hydrogen bonding .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be involved in various chemical reactions, particularly in the protection and deprotection steps in peptide synthesis. The tert-butoxycarbonyl esters of indole-5-carboxylic acid and related compounds can be accessed by reacting the appropriate carboxylic acids with tert-butoxycarbonyl trichloroacetimidate . This method demonstrates the versatility of the Boc group in forming esters with heterocyclic carboxylic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected indole derivatives have been characterized using various analytical techniques. For instance, the synthesis and crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by NMR, MS, FT-IR, and X-ray single crystal diffraction . Density functional theory (DFT) was used to optimize the structure of the compound, and the results showed a match with the crystal structure determined by X-ray diffraction . Similarly, the synthesis and structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate were determined using NMR, IR, MS, and X-ray diffraction, with DFT studies providing insights into the frontier molecular orbitals and molecular electrostatic potential energy . These studies highlight the importance of computational methods in understanding the properties of these compounds.

Scientific Research Applications

Synthetic Pathways and Classification

Indole synthesis methods have garnered extensive interest for their potential applications in various fields, including the preparation of complex molecules like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. These methods are crucial for developing pharmaceuticals, materials science, and organic chemistry research. One review highlights the classification of indole syntheses, providing a framework for understanding different approaches to constructing the indole nucleus, which is integral to compounds like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid (Taber & Tirunahari, 2011).

Biomass-Derived Chemical Synthesis

The synthesis and application of value-added chemicals from biomass, such as levulinic acid (LEV), underscore the versatility of carboxylic acid derivatives in drug synthesis and materials science. LEV and its derivatives, which can be used to synthesize related compounds, highlight the potential of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid in sustainable chemistry and medicine (Zhang et al., 2021).

Biocatalysis and Environmental Applications

Carboxylic acids play a significant role in biocatalysis and environmental science, demonstrating the importance of derivatives like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid in developing sustainable processes and studying microbial interactions with pollutants. Understanding the inhibition of biocatalysts by carboxylic acids can aid in engineering microbial strains for improved environmental remediation and biofuel production (Jarboe et al., 2013).

Antioxidant and Bioactive Compound Development

The search for antioxidants and bioactive compounds has led to the exploration of carboxylic acid derivatives for their potential health benefits. Studies on natural carboxylic acids and their effects on antioxidant, antimicrobial, and cytotoxic activity provide insight into designing more effective therapeutic agents. Such research underscores the significance of compounds like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid in pharmaceutical development (Godlewska-Żyłkiewicz et al., 2020).

Extraction and Separation Technologies

Advances in the extraction and separation of carboxylic acids highlight the importance of chemical derivatives in industrial applications, including pharmaceuticals, agriculture, and environmental remediation. Research into efficient methods for carboxylic acid separation can improve the sustainability and efficiency of industrial processes, making derivatives like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid valuable in multiple sectors (Djas & Henczka, 2018).

Mechanism of Action

The mechanism of Boc deprotection involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

While specific safety and hazard information for “1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid” is not available, chemicals with the Boc group are generally considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

The use of the Boc group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests potential future directions in the field of peptide synthesis.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPWRLQOVJQGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626732
Record name 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid

CAS RN

188751-54-4
Record name 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid
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